molecular formula C28H27NO5 B11274875 N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,4-dimethoxybenzamide

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,4-dimethoxybenzamide

Cat. No.: B11274875
M. Wt: 457.5 g/mol
InChI Key: CBBYHZNRJARHPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,4-dimethoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chromenone core, substituted with a tert-butylphenyl group and a dimethoxybenzamide moiety. Its molecular structure suggests potential utility in medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common approach includes the condensation of 4-tert-butylphenylacetic acid with 4-hydroxycoumarin under acidic conditions to form the chromenone core. This intermediate is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of automated reactors and continuous flow systems can further streamline the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the chromenone core can yield dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl and benzamide rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Industry: Utilized in the development of advanced materials, including polymers and organic semiconductors.

Mechanism of Action

The mechanism by which N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,4-dimethoxybenzamide exerts its effects is primarily through its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. The tert-butylphenyl and dimethoxybenzamide groups enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of kinases or modulation of oxidative stress pathways.

Comparison with Similar Compounds

  • N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]cyclohexanecarboxamide
  • 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole

Comparison: N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,4-dimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, higher binding affinity to certain targets, and unique reactivity profiles, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H27NO5

Molecular Weight

457.5 g/mol

IUPAC Name

N-[2-(4-tert-butylphenyl)-4-oxochromen-7-yl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C28H27NO5/c1-28(2,3)19-9-6-17(7-10-19)24-16-22(30)21-12-11-20(15-25(21)34-24)29-27(31)18-8-13-23(32-4)26(14-18)33-5/h6-16H,1-5H3,(H,29,31)

InChI Key

CBBYHZNRJARHPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.